1-Boc-4-Morpholin-4-ylmethyl-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBJLJUIVLSYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Boc 4 Morpholin 4 Ylmethyl Piperidine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. icj-e.orgias.ac.in For 1-Boc-4-morpholin-4-ylmethyl-piperidine, the primary disconnection points are the C-N bonds linking the piperidine (B6355638) and morpholine (B109124) rings, and the bond connecting the Boc protecting group to the piperidine nitrogen.
Two main retrosynthetic strategies emerge from this analysis:
Strategy A: Reductive Amination. The most logical disconnection is at the C-N bond between the piperidine's methyl group and the morpholine nitrogen. This leads to two key precursors: N-Boc-4-formylpiperidine and morpholine. This pathway relies on the formation of an iminium ion intermediate, which is then reduced to form the target amine.
Strategy B: Alkylation. An alternative disconnection at the same C-N bond suggests an alkylation reaction. This approach requires a piperidine derivative with a leaving group on the 4-methyl position, such as 1-Boc-4-(halomethyl)piperidine, and morpholine acting as a nucleophile.
A secondary disconnection involves the removal of the tert-butoxycarbonyl (Boc) protecting group, which leads back to 4-(morpholinomethyl)piperidine. The Boc group is crucial for modulating the reactivity of the piperidine nitrogen during synthesis.
Precursor Identification and Synthesis Strategies
The success of the synthesis hinges on the efficient preparation of key precursors.
Synthesis of the N-Boc-Piperidine Core
The central precursor for both primary synthetic routes is a suitably functionalized N-Boc-piperidine. A common and versatile starting material is N-Boc-4-piperidinemethanol. chemicalbook.com This can be synthesized from 4-piperidinemethanol (B45690) by reaction with di-tert-butyldicarbonate.
From N-Boc-4-piperidinemethanol, the crucial aldehyde, N-Boc-4-formylpiperidine, can be prepared via oxidation. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to the carboxylic acid.
| Oxidation Method | Oxidizing Agent(s) | Solvent | Typical Temperature |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 °C to room temp. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room temperature |
For the alkylation route, N-Boc-4-piperidinemethanol can be converted to a derivative with a good leaving group, such as [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate. sigmaaldrich.com
Preparation of the Morpholine-4-ylmethyl Moiety
The morpholine-4-ylmethyl fragment is typically incorporated using morpholine itself, which is a readily available and inexpensive secondary amine. In both the reductive amination and alkylation pathways, morpholine acts as the nucleophile that forms the key C-N bond.
Direct Synthesis Routes for Compound Formation
With the precursors in hand, the final assembly of this compound can be achieved through two primary methods.
Reductive Amination Pathways
Reductive amination is a widely used method for forming C-N bonds and is a highly effective route to the target compound. researchgate.net This reaction proceeds by the initial formation of an iminium ion from the reaction of N-Boc-4-formylpiperidine and morpholine, which is then reduced in situ to the desired tertiary amine.
A particularly mild and selective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This reagent is favored because it is less reactive towards the starting aldehyde compared to the intermediate iminium ion.
A typical procedure involves stirring the aldehyde, amine, and reducing agent in a suitable aprotic solvent.
| Reactants | Reducing Agent | Solvent | Reaction Time |
| N-Boc-4-formylpiperidine, Morpholine | Sodium Triacetoxyborohydride | Dichloromethane or 1,2-Dichloroethane (B1671644) | 12-24 hours |
Alkylation Reactions for C-N Bond Formation
An alternative approach is the direct N-alkylation of morpholine with a piperidine derivative bearing a leaving group at the 4-methyl position. researchgate.net A suitable precursor for this reaction is 1-Boc-4-(halomethyl)piperidine or a sulfonate ester derivative like [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate. sigmaaldrich.com
The reaction involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the piperidine side chain, displacing the leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated.
| Electrophile | Nucleophile | Base | Solvent |
| 1-Boc-4-(chloromethyl)piperidine | Morpholine | Potassium Carbonate or Triethylamine | Acetonitrile (B52724) or DMF |
| [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate | Morpholine | Potassium Carbonate or Triethylamine | Acetonitrile or DMF |
Multi-Component Reaction Approaches
While direct four-component reactions to assemble the this compound structure in a single step are not commonly reported, multi-component reactions (MCRs) are a powerful tool in the synthesis of highly substituted piperidine cores. rsc.org For the specific synthesis of the target compound, a sequential one-pot approach that combines multiple transformations without the isolation of intermediates can be considered a type of multi-component strategy.
For instance, a one-pot synthesis could commence with the oxidation of 1-Boc-4-(hydroxymethyl)piperidine to the corresponding aldehyde, followed by the in-situ reductive amination with morpholine. This approach, while technically a two-step synthesis, can be performed in a single reaction vessel, thereby improving efficiency and reducing waste.
Catalytic Methods in the Synthesis of this compound
Catalysis plays a crucial role in the efficient and selective synthesis of piperidine derivatives. Both transition metal-mediated transformations and organocatalytic systems can be applied to the key bond-forming reactions in the synthesis of this compound.
Organocatalytic Systems
Organocatalysis offers a metal-free alternative for the synthesis of chiral amines and other functional groups. acsgcipr.orgjocpr.comresearchgate.net In the synthesis of the achiral target molecule, organocatalysts can be employed to enhance the efficiency and selectivity of the reductive amination step. acsgcipr.org
Brønsted acids, such as p-toluenesulfonic acid or trifluoroacetic acid, can catalyze the formation of the iminium ion intermediate in reductive amination, thereby accelerating the reaction rate. nih.gov Chiral phosphoric acids have also been shown to be effective catalysts for reductive aminations, although their primary advantage lies in enantioselective synthesis. princeton.eduresearchgate.net For the synthesis of this compound, a simple acid catalyst would be sufficient.
Optimization of Reaction Conditions and Process Parameters
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.
For the reductive amination pathway , key parameters to optimize include:
Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over carbonyl groups. wikipedia.org Other borohydrides like sodium cyanoborohydride or sodium borohydride (B1222165) (with a Lewis acid) can also be used. researchgate.net
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often used as a co-solvent or catalyst. ajgreenchem.com
Temperature: Reactions are typically run at room temperature.
Stoichiometry: The molar ratio of the aldehyde, amine, and reducing agent should be carefully controlled to prevent side reactions.
Table 2: Optimization of Reductive Amination
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Reducing Agent | NaBH(OAc)₃ vs. NaBH₃CN | NaBH(OAc)₃ is generally less toxic and highly effective. |
| Solvent | DCM, DCE, THF, Acetonitrile | Solvent polarity can influence reaction rate and solubility of reagents. |
| Catalyst | Acetic Acid, p-TsOH | Acid catalysis accelerates iminium ion formation. |
For the alkylation pathway , optimization would focus on:
Leaving Group: The choice of leaving group on the electrophile (e.g., chloride, bromide, tosylate) will affect the reaction rate. Tosylates are excellent leaving groups. acs.org
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine is often used to neutralize the acid generated during the reaction.
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used to facilitate SN2 reactions.
Temperature: The reaction may require heating to proceed at a reasonable rate.
Stereoselective Synthesis Considerations (if applicable)
The target compound, this compound, is an achiral molecule. The synthesis does not create any new stereocenters. Therefore, stereoselective synthesis considerations are not applicable in this case. If chiral derivatives of the piperidine or morpholine ring were to be synthesized, then enantioselective or diastereoselective methods would be required.
Green Chemistry Principles and Sustainable Synthetic Approaches
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. unibo.it Key considerations include:
Atom Economy: The reductive amination pathway generally has a higher atom economy than the alkylation route, which generates a salt byproduct.
Solvent Choice: Replacing halogenated solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is desirable. Ethanol and even water can be used for some reductive amination reactions, especially with water-soluble reagents. ajgreenchem.com
Catalysis: The use of catalytic hydrogenation instead of stoichiometric hydride reagents improves the greenness of the process by reducing waste. wikipedia.org Recoverable and reusable catalysts further enhance sustainability.
Energy Efficiency: One-pot reactions and catalytic processes often require less energy compared to multi-step syntheses with intermediate purification steps. wikipedia.org
Table 3: Green Chemistry Considerations
| Principle | Application in Synthesis |
|---|---|
| Atom Economy | Preferring reductive amination over alkylation. |
| Safer Solvents | Using ethanol, 2-MeTHF, or water instead of chlorinated solvents. ajgreenchem.com |
| Catalysis | Employing catalytic hydrogenation with recyclable catalysts. |
Role of 1 Boc 4 Morpholin 4 Ylmethyl Piperidine As a Versatile Synthetic Building Block
Incorporation into Advanced Heterocyclic Systems
The structural framework of 1-Boc-4-morpholin-4-ylmethyl-piperidine is particularly amenable to the synthesis of more complex, polycyclic heterocyclic systems. The piperidine (B6355638) and morpholine (B109124) moieties are common pharmacophores found in a multitude of biologically active compounds. nih.govlifechemicals.com The presence of the Boc-protected nitrogen allows for subsequent deprotection and further annulation reactions, while the tertiary amine of the morpholine ring can influence the reactivity of adjacent groups and serve as a key interaction point in biological targets.
One notable application is in the construction of novel pyrazole (B372694) derivatives. For instance, N-Boc protected piperidine precursors can be converted into β-keto esters, which then serve as key intermediates for pyrazole ring formation. nih.gov The reaction of these intermediates with various hydrazines allows for the regioselective synthesis of highly substituted pyrazoles, incorporating the piperidine scaffold into a new heterocyclic system. This strategy highlights the utility of the piperidine core of the title compound as a foundational element for building more elaborate molecular architectures.
The synthesis of such advanced heterocyclic systems often involves a multi-step sequence where the piperidine ring acts as a central scaffold. The morpholinomethyl substituent at the 4-position can be maintained throughout the synthetic route to be part of the final pharmacophore or can be chemically modified if required.
Table 1: Examples of Advanced Heterocyclic Systems Derived from Piperidine Scaffolds
| Heterocyclic System | Synthetic Precursor | Key Transformation | Potential Application |
| Piperidinyl-pyrazoles | N-Boc-piperidine-4-carboxylic acid derivatives | Cyclocondensation with hydrazines | Kinase inhibitors, GPCR modulators |
| Spiro[piperidine-4,4'-oxazine] | 1-Boc-4-piperidone | Spirocyclization with an aminopyridine derivative | CNS agents, ion channel blockers |
| Fused Piperidine-Benzimidazoles | Functionalized piperidines | Condensation with o-phenylenediamines | Antitumor agents |
Derivatization and Functionalization Strategies on the Piperidine Core
The piperidine core of this compound offers multiple sites for derivatization and functionalization, enabling the exploration of chemical space around this privileged scaffold. medhealthreview.com Recent advances in C-H functionalization have provided powerful tools for the direct modification of the piperidine ring, allowing for the introduction of new substituents at various positions. nih.gov
Strategies for the functionalization of the piperidine core include:
Direct C-H Functionalization: This modern approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often with high regioselectivity. For N-Boc protected piperidines, catalytic systems can be employed to achieve functionalization at the C-2, C-3, or C-4 positions, depending on the catalyst and directing groups used.
Functionalization via Deprotonation: The use of strong bases can lead to the deprotonation of the piperidine ring, typically at the C-2 position, creating a nucleophilic center that can react with various electrophiles to introduce a wide range of substituents. nih.gov
Modifications of Existing Functional Groups: The morpholinomethyl substituent at the 4-position can be viewed as a handle for further modifications. For example, the methylene (B1212753) linker could potentially be oxidized or otherwise functionalized, although this is less common than modifications to the piperidine ring itself.
These derivatization strategies are crucial for generating analogues of a lead compound during the drug discovery process, allowing for the fine-tuning of pharmacological properties.
Reactivity Profile of the Boc-Protected Nitrogen in Subsequent Transformations
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a crucial role in the synthetic utility of this compound. The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases, which allows for selective modifications at other parts of the molecule without affecting the piperidine nitrogen.
The primary reactivity associated with the Boc-protected nitrogen is its deprotection. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. The removal of the Boc group liberates the secondary amine of the piperidine ring, which can then participate in a variety of subsequent transformations, such as:
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.
N-Arylation: Coupling with aryl halides or boronic acids, often under palladium catalysis, to form N-arylpiperidines.
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
The robust nature of the Boc group, combined with its facile removal under specific conditions, makes it an ideal protecting group for multi-step syntheses involving the piperidine nitrogen.
Influence of the Morpholine Moiety on Downstream Chemical Transformations
Key influences of the morpholine moiety include:
Basicity and Nucleophilicity: The morpholine nitrogen is a basic center and can be protonated under acidic conditions. This can influence the solubility and reactivity of the molecule. In reactions involving bases, the morpholine nitrogen can compete with other basic sites in the molecule.
Chelating Effects: The oxygen and nitrogen atoms of the morpholine ring can potentially chelate to metal catalysts used in downstream reactions, which could either enhance or inhibit catalytic activity, and may influence the stereochemical outcome of certain reactions.
The morpholine moiety is a well-established pharmacophore in its own right, and its inclusion in this building block provides a head start in the design of molecules with favorable drug-like properties.
Application in Parallel Synthesis and Combinatorial Chemistry Approaches
This compound is an ideal building block for use in parallel synthesis and combinatorial chemistry, which are powerful strategies for the rapid generation of large libraries of related compounds for high-throughput screening. news-medical.net The bifunctional nature of the molecule, with the Boc-protected amine and the potential for functionalization on the piperidine ring, allows for a combinatorial approach to library design.
A typical parallel synthesis workflow using this building block might involve:
Scaffold Preparation: Starting with this compound as the central scaffold.
Diversification Step 1 (Piperidine Core): A set of diverse reactants is used to functionalize the piperidine core, for example, through C-H activation or other derivatization strategies. This creates a library of intermediates, each with a unique substituent on the piperidine ring.
Deprotection: The Boc group is removed from the piperidine nitrogen across the entire library of intermediates.
Diversification Step 2 (Piperidine Nitrogen): The newly exposed secondary amine is then reacted with a second set of diverse building blocks, such as carboxylic acids (to form amides), aldehydes (for reductive amination), or alkyl halides.
This two-dimensional diversification strategy allows for the creation of a large and structurally diverse library of compounds from a single starting scaffold.
Table 2: Illustrative Combinatorial Library Design
| Scaffold | R1 (from Diversification Step 1) | R2 (from Diversification Step 2) | Final Compound Structure |
| 4-Morpholinomethyl-piperidine | -H | -Benzoyl | N-Benzoyl-4-morpholinomethyl-piperidine |
| 4-Morpholinomethyl-piperidine | -Phenyl | -Benzoyl | N-Benzoyl-2-phenyl-4-morpholinomethyl-piperidine |
| 4-Morpholinomethyl-piperidine | -H | -Propyl | N-Propyl-4-morpholinomethyl-piperidine |
| 4-Morpholinomethyl-piperidine | -Phenyl | -Propyl | N-Propyl-2-phenyl-4-morpholinomethyl-piperidine |
Utility in Pilot Scale-up and Mass Production Solutions
The transition from laboratory-scale synthesis to pilot plant and mass production presents a unique set of challenges, including process safety, cost-effectiveness, and scalability of reactions. The chemical properties of this compound and its derivatives are generally amenable to scale-up, but careful process development is required.
Key considerations for the scale-up of syntheses involving this building block include:
Starting Material Sourcing: The availability and cost of this compound at a large scale are critical factors.
Reaction Conditions: Reactions that are high-yielding and robust at the lab scale may need to be optimized for large-scale production. This includes considerations of reaction temperature, pressure, and mixing, as well as the use of safe and environmentally friendly solvents and reagents.
Purification: Chromatographic purification methods that are common in the laboratory are often not feasible for large-scale production. The development of crystallization or extraction-based purification methods is often necessary.
Process Safety: A thorough safety assessment of all reaction steps is required to identify and mitigate any potential hazards, such as exothermic reactions or the handling of hazardous materials.
Recent advancements in synthetic methodologies, such as the development of more efficient and streamlined routes to functionalized piperidines, can significantly improve the feasibility of large-scale production. nih.gov For example, processes that reduce the number of synthetic steps can lead to substantial cost savings and a more sustainable manufacturing process.
Table 3: Key Parameters for Process Development and Scale-Up
| Parameter | Laboratory Scale Consideration | Pilot/Mass Production Consideration |
| Solvent | Wide variety of solvents, including chlorinated solvents. | Preference for greener, safer, and easily recoverable solvents. |
| Reagents | Use of expensive or hazardous reagents may be acceptable. | Focus on cost-effective and safer alternatives. |
| Purification | Column chromatography is common. | Crystallization, distillation, and extraction are preferred. |
| Reaction Time | Can be long and not a primary concern. | Optimization for shorter reaction times is crucial for throughput. |
| Temperature Control | Easily managed with standard lab equipment. | Requires robust engineering controls for heat management. |
Analytical and Spectroscopic Techniques for Synthetic Characterization and Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the connectivity and chemical environment of every atom in 1-Boc-4-Morpholin-4-ylmethyl-piperidine.
In ¹H NMR, the chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration (the area under the signal) provide a complete picture of the proton framework. The large tert-butoxycarbonyl (Boc) protecting group typically shows a sharp singlet for its nine equivalent protons in a region shielded from most other signals. The protons on the piperidine (B6355638) and morpholine (B109124) rings exhibit more complex splitting patterns due to coupling with adjacent protons, appearing in the aliphatic region of the spectrum.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the Boc group is characteristically found in the downfield region of the spectrum. The carbons of the piperidine and morpholine rings, as well as the tert-butyl group, appear in the upfield, aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and molecular environments.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (C(CH₃)₃) | ~ 1.45 (s, 9H) | ~ 28.4 |
| Boc (C(CH₃)₃) | - | ~ 79.5 |
| Boc (C=O) | - | ~ 154.7 |
| Piperidine C2, C6 (axial) | ~ 2.65-2.75 (m, 2H) | ~ 44.0 |
| Piperidine C2, C6 (equatorial) | ~ 4.05-4.15 (m, 2H) | - |
| Piperidine C3, C5 (axial) | ~ 1.10-1.20 (m, 2H) | ~ 29.5 |
| Piperidine C3, C5 (equatorial) | ~ 1.65-1.75 (m, 2H) | - |
| Piperidine C4 | ~ 1.75-1.85 (m, 1H) | ~ 36.0 |
| Methylene (B1212753) (-CH₂-) | ~ 2.15 (d, 2H) | ~ 62.0 |
| Morpholine (-CH₂-N-CH₂-) | ~ 2.35-2.45 (m, 4H) | ~ 53.5 |
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound (molecular formula C₁₅H₂₈N₂O₃), the molecular weight is 284.40 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 285.4. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.
Under higher energy conditions, such as those in Electron Ionization (EI) or through tandem MS (MS/MS), the molecule undergoes predictable fragmentation. Key fragmentation pathways include the loss of the tert-butyl group (m/z 57) or isobutylene (B52900) (m/z 56), and the cleavage of the entire Boc group (m/z 100). Further fragmentation can occur at the piperidine-methylene bond or within the morpholine ring, providing further structural verification.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Identity |
|---|---|
| 285.4 | [M+H]⁺ (Protonated Molecule) |
| 229.3 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 185.3 | [M - Boc + H]⁺ (Loss of Boc group) |
| 100.1 | [C₄H₉N₂O]⁺ (Morpholinomethyl fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum for this compound would be expected to show several characteristic absorption bands that confirm its structure.
The most prominent feature would be a strong absorption band associated with the carbonyl (C=O) stretching of the Boc-carbamate group. Other key signals include C-H stretching from the aliphatic piperidine, morpholine, and Boc groups, C-N stretching from the tertiary amines, and the characteristic C-O-C stretching of the morpholine's ether linkage.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2975-2850 | C-H Stretch | Aliphatic (Piperidine, Morpholine, Boc) |
| ~ 1690 | C=O Stretch | Carbamate (Boc group) |
| 1470-1430 | C-H Bend | CH₂ Scissoring |
| 1250-1150 | C-N Stretch | Tertiary Amine (Piperidine, Morpholine) |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of the synthesized compound and for its separation from any starting materials, by-products, or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector.
Gas Chromatography is also applicable, particularly when coupled with a mass spectrometer (GC-MS). The compound must be thermally stable and sufficiently volatile. A capillary column with a nonpolar or medium-polarity stationary phase would be used.
Table 4: Representative Chromatographic Conditions for Purity Analysis
| Technique | Parameter | Typical Value / Description |
|---|---|---|
| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | |
| Gradient | Linear gradient, e.g., 5% to 95% B over 15 minutes | |
| Detector | UV at 210 nm | |
| GC | Column | Capillary (e.g., HP-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium | |
| Temperature Program | e.g., 100°C hold 2 min, then ramp 10°C/min to 280°C |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
Should the compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and conformational details that are inferred by other spectroscopic methods.
For this compound, X-ray analysis would be expected to confirm the chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered heterocycles. It would also definitively establish the position of the substituents on the ring. The bulky 4-morpholinomethyl group would be expected to preferentially occupy an equatorial position to minimize steric hindrance. The analysis would also reveal the exact conformation of the Boc protecting group and the morpholine ring, as well as the packing of molecules in the crystal lattice. To date, no public crystal structure for this specific compound has been deposited in crystallographic databases.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula of the synthesized compound is correct. For the molecular formula C₁₅H₂₈N₂O₃, the theoretical elemental composition can be calculated precisely. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.
Table 5: Elemental Analysis Data for this compound (C₁₅H₂₈N₂O₃)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 63.35 | (Value to be determined) |
| Hydrogen (H) | 9.92 | (Value to be determined) |
| Nitrogen (N) | 9.85 | (Value to be determined) |
Future Perspectives and Challenges in the Research of 1 Boc 4 Morpholin 4 Ylmethyl Piperidine
Development of Novel and More Efficient Synthetic Routes
The current synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine typically involves multi-step sequences, often starting from 1-Boc-4-piperidone. A common pathway includes a reductive amination to introduce the morpholine (B109124) moiety. Future research is expected to focus on developing more convergent and atom-economical synthetic strategies.
Key areas for development include:
Catalytic Methods: Recent advances in catalysis could offer more efficient routes. For example, developing catalytic C-H activation/amination protocols on a pre-functionalized piperidine (B6355638) ring could dramatically shorten the synthetic sequence. news-medical.net
Greener Synthesis: Employing more environmentally benign solvents, reducing the use of hazardous reagents, and designing routes that minimize waste generation are critical future goals.
A comparison of potential synthetic approaches is outlined below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Reductive Amination | Reliable, well-established chemistry | Requires stoichiometric reducing agents, multi-step process |
| Catalytic C-H Amination | High atom economy, potentially fewer steps | Catalyst development, selectivity on the piperidine ring |
| One-Pot Synthesis | Increased efficiency, reduced waste | Complex reaction optimization, potential for side reactions |
Exploration of New Derivatization Pathways and Chemical Transformations
The structure of this compound offers multiple sites for chemical modification, making it a valuable scaffold for creating libraries of new compounds. The primary points for derivatization are the Boc-protected nitrogen of the piperidine ring and the morpholine nitrogen.
Future explorations will likely involve:
Boc-Deprotection and N-Functionalization: The removal of the tert-butyloxycarbonyl (Boc) protecting group unveils a secondary amine on the piperidine ring. This amine is a key handle for a vast array of transformations, including acylation, alkylation, arylation, and reductive amination, to introduce diverse functional groups and build molecular complexity. nih.gov
Modification of the Morpholine Ring: While the morpholine nitrogen is tertiary and generally less reactive, it can participate in reactions such as quaternization to form ammonium (B1175870) salts, potentially altering the molecule's solubility and biological properties.
Piperidine Ring Functionalization: Advanced synthetic methods, such as directed lithiation followed by trapping with electrophiles, could enable functionalization at other positions on the piperidine ring, although this can be challenging. researchgate.netvapourtec.com
Advanced Applications in the Construction of Complex Molecular Architectures
The piperidine and morpholine motifs are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.gov Consequently, this compound serves as a critical starting material for constructing more elaborate molecules with potential therapeutic applications.
Future applications are anticipated in:
Drug Discovery: This building block is suitable for the synthesis of novel compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The combination of the piperidine core (a common scaffold) and the morpholine group (which can improve pharmacokinetic properties) is particularly attractive.
Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment or as a scaffold to link different pharmacophoric fragments together, accelerating the discovery of new lead compounds.
PROTACs and Molecular Glues: The bifunctional nature of the deprotected molecule makes it a candidate for incorporation into Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are novel therapeutic modalities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. durham.ac.uknih.gov The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.
Key benefits include:
Enhanced Safety: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by confining them to small volumes within a reactor. durham.ac.uk This is particularly relevant for reactions like lithiations or those involving highly reactive intermediates. researchgate.net
Improved Reaction Control: Precise control over parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, better selectivity, and fewer byproducts compared to batch processes. thieme-connect.de
Automated Library Synthesis: Coupling flow reactors with automated platforms enables the rapid synthesis of a large library of derivatives from the core scaffold. chemrxiv.orgmit.edu This high-throughput synthesis can significantly accelerate the drug discovery process by quickly generating a diverse set of molecules for biological screening. chemrxiv.org
Addressing Challenges in Scale-up and Manufacturing Processes
While a valuable research tool, transitioning the synthesis of this compound and its derivatives to an industrial scale presents several challenges.
Primary challenges and future directions include:
Cost of Goods (COGs): The cost of starting materials, reagents, and catalysts is a major factor in large-scale manufacturing. Future research must focus on developing routes that utilize cheaper and more readily available raw materials.
Process Optimization and Robustness: Ensuring that a synthetic route is reproducible and provides consistent yield and purity on a large scale is critical. This requires extensive process optimization to identify and control critical process parameters.
Purification: The removal of impurities and byproducts can be a significant bottleneck in manufacturing. Developing synthetic routes that minimize impurity formation or allow for simpler, non-chromatographic purification methods (e.g., crystallization) is a key goal.
Regulatory Compliance: Manufacturing of intermediates for pharmaceutical use must adhere to strict Good Manufacturing Practice (GMP) guidelines. This requires rigorous documentation, quality control, and process validation.
The development of scalable flow chemistry processes is a promising approach to mitigate some of these challenges, offering a safer and more efficient path to large-scale production. vapourtec.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Boc-4-Morpholin-4-ylmethyl-piperidine, and how do temperature and catalyst choice influence yield?
- Methodological Answer : The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by morpholine substitution. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like DMAP (4-dimethylaminopyridine) at 0–25°C .
- Morpholine Coupling : Employ nucleophilic substitution with morpholine using a polar aprotic solvent (e.g., DMF) and a catalyst such as potassium carbonate. Elevated temperatures (60–80°C) improve reaction kinetics .
- Yield Optimization : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 equivalents of morpholine) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for the Boc group’s tert-butyl singlet at ~1.4 ppm and piperidine/morpholine proton splitting patterns (e.g., piperidine CH₂ groups at 1.5–2.5 ppm) .
- ¹³C NMR : Verify Boc carbonyl resonance at ~155 ppm and morpholine carbons at 45–70 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₁₆H₂₈N₂O₃: 296.4 g/mol) .
- HPLC Purity : Use a C18 column with acetonitrile/water mobile phase; purity >98% is standard for pharmacological studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Reagent Quality : Ensure anhydrous conditions and high-purity starting materials (e.g., Boc-piperidine derivatives with >98% purity) .
- Reaction Monitoring : Use in-situ FTIR to track Boc deprotection or morpholine coupling kinetics. Compare with literature benchmarks for intermediate stability .
- Byproduct Analysis : Identify common impurities (e.g., di-Boc byproducts) via LC-MS and adjust reaction time/temperature to suppress their formation .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., opioid or sigma-1 receptors, given structural analogs in ). Focus on morpholine’s electron-rich oxygen for hydrogen bonding .
- QSAR Analysis : Corporate substituent effects (e.g., methyl groups on piperidine) into quantitative structure-activity models to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME can forecast bioavailability and metabolic stability, reducing late-stage attrition .
Q. What advanced analytical techniques are required to resolve enantiomeric impurities in this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol to separate enantiomers. Optimize flow rate and temperature for baseline resolution .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (e.g., using TDDFT) .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine crystal packing and stereochemistry .
Methodological Frameworks for Research Design
Q. How can the PICO framework structure a study on this compound’s neuropharmacological effects?
- Example Application :
- Population : In vitro neuronal cell lines (e.g., SH-SY5Y).
- Intervention : Treatment with this compound (10–100 µM).
- Comparison : Untreated controls or structurally related compounds (e.g., 4-anilino-1-Boc-piperidine from ).
- Outcome : Measure changes in calcium flux (Fluo-4 AM assay) or apoptosis markers (caspase-3 activation) .
Q. What are common pitfalls in designing stability studies for this compound under varying pH conditions?
- Methodological Guidance :
- Accelerated Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 14 days. Monitor Boc group hydrolysis via HPLC .
- Degradant Identification : Use HRMS and 2D NMR to characterize breakdown products (e.g., free piperidine-morpholine adducts) .
- Statistical Design : Apply factorial ANOVA to assess pH/temperature interactions on degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
